molecular formula C15H18N2O3S B6636197 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B6636197
M. Wt: 306.4 g/mol
InChI Key: HQNVXRYQMBCTQL-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a thiazole moiety linked through an ethyl chain. Benzamides are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9(11-8-21-10(2)17-11)16-15(18)14-12(19-3)6-5-7-13(14)20-4/h5-9H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNVXRYQMBCTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethyl Chain: The thiazole derivative is then alkylated using an appropriate ethylating agent under basic conditions.

    Formation of the Benzamide: The final step involves the coupling of the thiazole derivative with 2,6-dimethoxybenzoic acid or its derivatives using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of catalysts or under acidic/basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide structure allows for binding to specific proteins, modulating their function and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxybenzamide: Lacks the thiazole moiety, resulting in different biological activities.

    N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.

    2,6-dimethoxy-N-ethylbenzamide: Lacks the thiazole ring, leading to different interactions with biological targets.

Uniqueness

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the combination of the methoxy-substituted benzamide and the thiazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

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